molecular formula C8H9FO3S B2810669 Methanesulfonic acid 3-fluoro-benzyl ester CAS No. 1000370-26-2

Methanesulfonic acid 3-fluoro-benzyl ester

Cat. No. B2810669
CAS RN: 1000370-26-2
M. Wt: 204.22
InChI Key: YGGPIYKVKXFLOC-UHFFFAOYSA-N
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Description

Methanesulfonic acid 3-fluoro-benzyl ester is a chemical compound. Methanesulfonic acid, the parent compound, is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . Salts and esters of methanesulfonic acid are known as mesylates .


Synthesis Analysis

The synthesis of fluorinated compounds, including this compound, has attracted attention from biologists and chemists . Enzymatic synthesis methods are significant for the synthesis of fluorinated compounds . Two main strategies exist for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .


Molecular Structure Analysis

The molecular formula of Methanesulfonic acid is CH3SO3H . The structure is H3C−S(=O)2−OH . The molecular weight of Methanesulfonic acid is 398.449 Da .


Chemical Reactions Analysis

Esters, including this compound, are known for their reactivity . They are often used in various chemical reactions, including esterification . The general mechanism of ester reactions involves nucleophilic attack on the carbonyl and the removal of the leaving group .


Physical And Chemical Properties Analysis

Methanesulfonic acid is a clear, colorless liquid . It is miscible with water and has a density of 1.48 g/cm3 . It has a melting point of 17 to 19 °C and a boiling point of 167 °C at 10 mmHg . Esters of low molar mass are somewhat soluble in water .

Mechanism of Action

The mechanism of action for the formation of esters, such as Methanesulfonic acid 3-fluoro-benzyl ester, involves the reaction of carboxylic acids and alcohols in the presence of a catalyst to produce the ester . This reaction is slow and reversible .

Safety and Hazards

Methanesulfonic acid is considered hazardous . It may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

Future Directions

Methanesulfonic acid is a green acid with a high solubility for several specialty and base metals, making it an interesting leaching agent for metals . It is safer and less toxic than the mineral acids currently employed for leaching metals from primary and secondary sources . Future research may focus on the development of novel, electrochemical methods to produce Methanesulfonic acid .

properties

IUPAC Name

(3-fluorophenyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c1-13(10,11)12-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGPIYKVKXFLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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